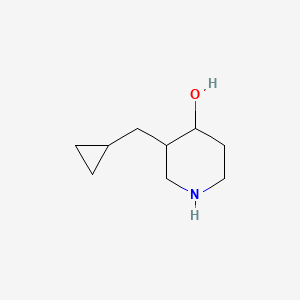

3-(Cyclopropylméthyl)pipéridin-4-ol

Vue d'ensemble

Description

3-(Cyclopropylmethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Cyclopropylmethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopropylmethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception de médicaments

Les pipéridines jouent un rôle important dans l'industrie pharmaceutique. Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Les dérivés des pipéridines sont utilisés dans la conception de médicaments .

Synthèse de divers dérivés de pipéridine

La littérature scientifique sur les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de pipéridine : pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones .

Évaluation biologique pour le traitement du VIH

Une série de nouveaux dérivés de pipéridin-4-ol ont été conçus, synthétisés et évalués pour leur potentiel de traitement du VIH . Les composés ont été obtenus par une voie de synthèse efficace avec d'excellents rendements et ont été caractérisés par RMN du 1H, RMN du 13C, MS et analyse élémentaire .

Activités antagonistes du CCR5

Les activités antagonistes du CCR5 des composés ont également été évaluées . Le récepteur de chimiokines CCR5, appartenant à la famille des récepteurs couplés aux protéines G à sept transmembranes, a été identifié comme le corécepteur essentiel dans le processus d'entrée du VIH-1 .

Propriétés antitumorales

Les dérivés de pipéridine ont été testés pour leur activité antitumorale contre la plupart des cellules tumorales humaines . Tous les composés évalués ont présenté des propriétés antitumorales significatives contre les lignées cellulaires (HCT-116), (T-47D), [HL-60 (TB), MOLT-4, RPMI-8226] et (PC-3) .

Synthèse de pipéridines biologiquement actives

Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .

Mécanisme D'action

Target of Action

The primary target of 3-(Cyclopropylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

3-(Cyclopropylmethyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The action of 3-(Cyclopropylmethyl)piperidin-4-ol on the CCR5 receptor affects the HIV-1 entry process. Normally, HIV-1 uses the CCR5 receptor to enter cells. By blocking this receptor, 3-(Cyclopropylmethyl)piperidin-4-ol prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Result of Action

The molecular and cellular effects of 3-(Cyclopropylmethyl)piperidin-4-ol’s action primarily involve the inhibition of HIV-1 entry into cells. By blocking the CCR5 receptor, this compound prevents HIV-1 from infecting cells, which can slow the progression of the infection .

Analyse Biochimique

Biochemical Properties

3-(Cyclopropylmethyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a seven-transmembrane G-protein coupled receptor. The interaction between 3-(Cyclopropylmethyl)piperidin-4-ol and CCR5 involves a strong salt-bridge interaction facilitated by the basic nitrogen atom in the piperidine ring . Additionally, the compound’s lipophilic groups contribute to its binding affinity with the receptor. These interactions are crucial for its potential use as a CCR5 antagonist, which could be beneficial in the treatment of HIV-1 infections .

Cellular Effects

The effects of 3-(Cyclopropylmethyl)piperidin-4-ol on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Cyclopropylmethyl)piperidin-4-ol has been observed to inhibit the entry of HIV-1 into cells by blocking the CCR5 receptor . This inhibition prevents the virus from binding to the receptor, thereby reducing viral replication and infection. Furthermore, the compound’s impact on gene expression and cellular metabolism is linked to its ability to modulate the activity of specific enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of action of 3-(Cyclopropylmethyl)piperidin-4-ol involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, such as the CCR5 receptor. The binding of 3-(Cyclopropylmethyl)piperidin-4-ol to CCR5 involves a strong salt-bridge interaction between the basic nitrogen atom in the piperidine ring and the receptor . This interaction is further stabilized by the lipophilic groups present in the compound, which enhance its binding affinity. Additionally, 3-(Cyclopropylmethyl)piperidin-4-ol may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Cyclopropylmethyl)piperidin-4-ol have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Cyclopropylmethyl)piperidin-4-ol remains stable under specific conditions, allowing for prolonged interactions with target biomolecules . Degradation of the compound over time can lead to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on HIV-1 entry into cells for extended periods, although the degree of inhibition may decrease over time .

Dosage Effects in Animal Models

The effects of 3-(Cyclopropylmethyl)piperidin-4-ol vary with different dosages in animal models. Studies have indicated that there is a threshold dosage below which the compound exhibits minimal effects . At higher dosages, 3-(Cyclopropylmethyl)piperidin-4-ol demonstrates significant inhibitory effects on HIV-1 entry into cells, as well as other cellular processes . At excessively high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(Cyclopropylmethyl)piperidin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that can influence its activity and efficacy . Enzymes such as cytochrome P450 play a role in the metabolism of 3-(Cyclopropylmethyl)piperidin-4-ol, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(Cyclopropylmethyl)piperidin-4-ol within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 3-(Cyclopropylmethyl)piperidin-4-ol can localize to various cellular compartments, where it interacts with target biomolecules . The distribution of the compound within tissues is influenced by factors such as its lipophilicity and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of 3-(Cyclopropylmethyl)piperidin-4-ol is an important aspect of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-(Cyclopropylmethyl)piperidin-4-ol may localize to the plasma membrane, where it interacts with the CCR5 receptor . Additionally, the compound’s localization to other organelles, such as the endoplasmic reticulum or Golgi apparatus, can influence its activity and interactions with other biomolecules .

Propriétés

IUPAC Name |

3-(cyclopropylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-3-4-10-6-8(9)5-7-1-2-7/h7-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMSOAOTIRJCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CNCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)

![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)

![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)

![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)

![4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1475087.png)

![7-Chloro-5-(methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475088.png)